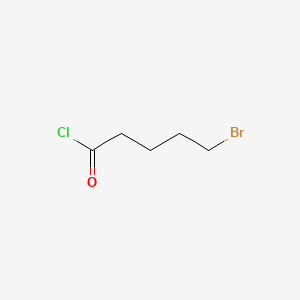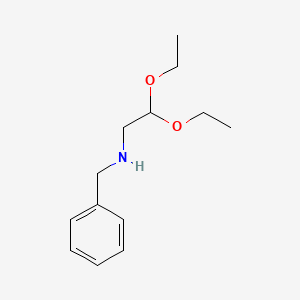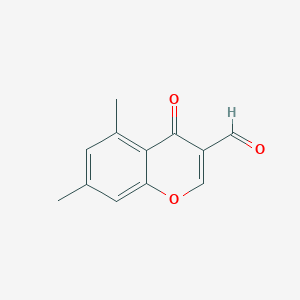
2-ブロモ-4-(2,4,4-トリメチルペンタン-2-イル)フェノール
説明
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C14H21BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a bulky 2,4,4-trimethylpentan-2-yl group at the fourth position of the phenol ring. This compound is known for its applications in various fields, including chemistry and industry.
科学的研究の応用
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that this compound is widely used as an antimicrobial and antifungal agent , suggesting that its targets may be structures or enzymes unique to microorganisms.
Mode of Action
As an antimicrobial and antifungal, it likely interacts with its targets to disrupt essential biological processes, leading to the death of the microorganisms
Biochemical Pathways
Given its antimicrobial and antifungal properties, it can be inferred that it interferes with pathways critical to the survival and reproduction of microorganisms .
Result of Action
The molecular and cellular effects of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol’s action are likely related to its antimicrobial and antifungal activities . It may cause damage to the cell wall or membrane, inhibit essential enzymes, or interfere with DNA replication in microorganisms, leading to their death.
生化学分析
Biochemical Properties
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the synthesis of spiroboronates . It interacts with various enzymes and proteins, facilitating the formation of stable complexes. The compound’s bromine atom and phenolic hydroxyl group are crucial for these interactions, allowing it to act as a ligand or a substrate in enzymatic reactions. For instance, it can interact with oxidoreductases and transferases, influencing their catalytic activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under inert atmosphere and room temperature . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its long-term efficacy in biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the bromination of 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of the corresponding phenol without the bromine substituent.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-tert-butylphenol
- 2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-Bromo-4-(2,4,4-trimethylpentyl)phenol
Uniqueness
2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the bulky 2,4,4-trimethylpentan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired, such as in the development of new antimicrobial agents or specialty chemicals.
特性
IUPAC Name |
2-bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHJPFJMLYYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336583 | |
| Record name | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57835-35-5 | |
| Record name | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















